molecular formula C23H30FN7O B2415281 2-ethyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 1021060-91-2

2-ethyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

Cat. No.: B2415281
CAS No.: 1021060-91-2
M. Wt: 439.539
InChI Key: IRYDFQGFWNMAOK-UHFFFAOYSA-N
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Description

The compound “2-ethyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex given its long chemical name, which suggests a large number of constituent atoms and functional groups. Unfortunately, specific details about the molecular structure of this compound are not available in the literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available literature .

Scientific Research Applications

Anticancer Activity

A significant application of compounds structurally similar to 2-ethyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is in the field of anticancer research. For instance, a study synthesized derivatives that showed antiproliferative effects against various human cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012). Another research evaluated the antimicrobial and antiproliferative properties of related compounds, suggesting their usefulness in cancer treatment (Rahmouni et al., 2016).

Antimicrobial Activity

Compounds with a similar molecular structure have also been studied for their antimicrobial properties. For example, a study involved the synthesis and evaluation of new derivatives for their antimicrobial activity against various strains of microorganisms (Yurttaş et al., 2016). This highlights their potential use in developing new antimicrobial agents.

Enzymatic Activity

Research has also explored the impact of these compounds on enzymatic activity. A study demonstrated that certain derivatives exhibited potent effects on increasing the reactivity of specific enzymes, indicating potential applications in biochemistry and pharmacology (Abd & Awas, 2008).

Radiotracer Development

These compounds have been used in the development of radiotracers for PET and SPECT imaging, particularly in mapping receptors in the brain. This application is crucial in both diagnostics and the evaluation of new pharmaceuticals for neurological disorders (Vala et al., 2016).

Synthesis of Novel Compounds

The synthesis of novel compounds with a similar structural framework has been a focus in medicinal chemistry. These synthesized compounds have been characterized and evaluated for their biological activities, including their potential use in various therapeutic applications (E. A. E. Rady & M. Barsy, 2006).

Hypoglycemic Agents

Derivatives of this compound class have been synthesized and evaluated as glucokinase activators, serving as potential dual-acting hypoglycemic agents. This research indicates the role of these compounds in managing diabetes and related metabolic disorders (Song et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature .

Properties

IUPAC Name

2-ethyl-N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN7O/c1-3-17(4-2)23(32)25-9-10-31-22-20(15-28-31)21(26-16-27-22)30-13-11-29(12-14-30)19-7-5-18(24)6-8-19/h5-8,15-17H,3-4,9-14H2,1-2H3,(H,25,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYDFQGFWNMAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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